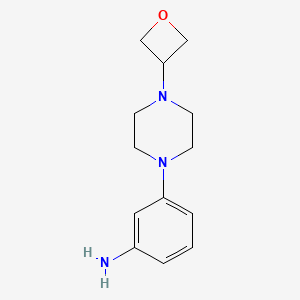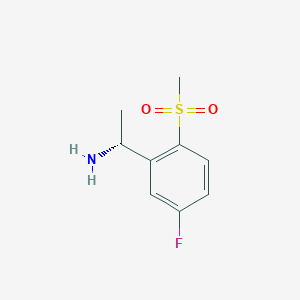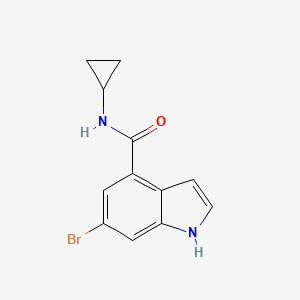
Tert-butyl 2-(3-hydroxy-2-methylpropyl)-4,4-dimethyl-1,3-oxazolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(3-hydroxy-2-methylpropyl)-4,4-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that belongs to the class of oxazolidines. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a dimethyl-substituted oxazolidine ring. It is used in various chemical and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-hydroxy-2-methylpropyl)-4,4-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxazolidine ring. The reaction conditions, including temperature and solvent, can vary depending on the specific reagents used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for the continuous production of the compound under controlled conditions, minimizing waste and improving yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(3-hydroxy-2-methylpropyl)-4,4-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxazolidine ring can be reduced to form a secondary amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxazolidine ring can produce a secondary amine.
Applications De Recherche Scientifique
Tert-butyl 2-(3-hydroxy-2-methylpropyl)-4,4-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity
Mécanisme D'action
The mechanism of action of tert-butyl 2-(3-hydroxy-2-methylpropyl)-4,4-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar reactivity but lacking the oxazolidine ring.
Tert-butyl (3-hydroxy-2-methylpropyl)carbamate: Similar structure but without the dimethyl substitution on the oxazolidine ring.
Uniqueness
Tert-butyl 2-(3-hydroxy-2-methylpropyl)-4,4-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to its combination of functional groups and the presence of the oxazolidine ring. This structure imparts specific reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C14H27NO4 |
|---|---|
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
tert-butyl 2-(3-hydroxy-2-methylpropyl)-4,4-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C14H27NO4/c1-10(8-16)7-11-15(14(5,6)9-18-11)12(17)19-13(2,3)4/h10-11,16H,7-9H2,1-6H3 |
Clé InChI |
CSOCAVMWBXJVHC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1N(C(CO1)(C)C)C(=O)OC(C)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















